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Molecular Mechanism of SGLT2 Inhibition

Canagliflozin is a competitive, selective, and reversible inhibitor of the Sodium-Glucose Cotransporter 2

(SGLT2) [1] [2]. Its core action is to block the reabsorption of glucose in the kidneys.

Target and Location: SGLT2 is expressed predominantly on the epithelial cells lining the S1

segment of the proximal convoluted tubule in the nephron. It is responsible for reabsorbing
approximately 90% of the glucose filtered from the glomerulus [3] [4] [2].

Inhibition and Consequence: By inhibiting SGLT2, canagliflozin reduces the renal reabsorption of
glucose, lowers the renal threshold for glucose (RTG), and increases urinary glucose excretion

(UGE). This results in a reduction of plasma glucose levels through an insulin-independent
mechanism [5] [1] [4].

Structural Basis: Recent cryo-electron microscopy (cryo-EM) structures of the human SGLT2–
MAP17 complex show that synthetic inhibitors like canagliflozin bind to the transporter in its

outward-facing conformation, thereby physically blocking the transport pathway [3].

Structural & Kinetic Binding Insights

The inhibitory action is rooted in the specific interaction between canagliflozin and the SGLT2 protein.

Binding Conformation: Structural analyses reveal that canagliflozin, a C-glucoside, binds to SGLT2

in the outward-facing conformation with Na+ bound to the conserved Na2 site. This stabilizes the
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transporter in an outward-open state, preventing the conformational changes necessary for glucose

translocation [3].
Specificity: The binding involves specific interactions between the glucose moiety of canagliflozin
and the glucose-binding site, while its aglycone (non-sugar) part occupies the extracellular vestibule.
Variations in the aglycone structure are crucial for the pharmacophore and influence the inhibitor's

affinity and specificity [3] [2].
Comparison with Phlorizin: Unlike its natural predecessor phlorizin (an O-glucoside), which exhibits

biphasic kinetics by binding to both outward and inward conformations, canagliflozin and other C-
glucosides primarily target the outward state, contributing to their metabolic stability and sustained

action [3].

Pharmacokinetic Profile

The pharmacokinetic properties of canagliflozin support its once-daily dosing regimen [5].

Parameter Description

Bioavailability ~65% [5] [1] [6]

Tmax (Time to
Cmax)

1-2 hours post-dose [5] [1]

Protein Binding ~99% (primarily to albumin) [5] [1] [4]

Metabolism Primarily via UGT1A9 and UGT2B4 (O-glucuronidation) to inactive metabolites
(M7 and M5); minimal CYP3A4 involvement (~7%) [5] [1] [4]

Half-life 100 mg: ~10.6 hours; 300 mg: ~13.1 hours [5] [1] [4]

Route of
Elimination

Feces (~52%; 41.5% as unchanged drug); Urine (~33%; primarily as O-

glucuronide metabolites, <1% as unchanged drug) [5] [1] [4]

Systemic & Pleiotropic Mechanisms

Beyond direct SGLT2 inhibition, canagliflozin exerts multiple systemic effects that contribute to its

cardiorenal benefits.
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SGLT1 Inhibition: At higher doses (e.g., 300 mg), canagliflozin also shows a low-potency inhibitory

effect on SGLT1 in the intestinal lumen. This can reduce postprandial glucose absorption, contributing
to lower postprandial glucose excursions [4] [6].

Anti-inflammatory and Anti-fibrotic Effects: Clinical studies show that canagliflozin significantly
reduces plasma levels of key biomarkers involved in inflammation and fibrosis, including TNFR1, IL-
6, MMP7, and FN1. This suggests a potential mechanism for its beneficial effects on diabetic kidney
disease, independent of glycemic control [7].

Metabolic Substrate Shift: Metabolomic studies indicate that SGLT2 inhibitors, including
canagliflozin, induce a shift in energy metabolism. They promote the utilization of alternative

substrates such as ketone bodies, lipids, and amino acids, a phenomenon known as the "thrifty
substrate" hypothesis. This shift may improve mitochondrial efficiency and reduce oxidative stress,

contributing to cardiorenal protection [8].
Impact on Cardiac Cells: Although SGLT2 is not expressed in cardiomyocytes, canagliflozin has

off-target effects on these cells. It is shown to modulate inflammatory signaling pathways (like NF-κB
and NLRP3), reduce oxidative stress, and inhibit cardiac fibroblast activation, thereby attenuating

adverse cardiac remodeling and fibrosis [9].

The diagram below summarizes the multi-level mechanism of action of canagliflozin.
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This diagram illustrates the primary and secondary mechanisms of Canagliflozin, from direct SGLT2

inhibition in the kidney to systemic pleiotropic effects.

Experimental Protocols for Key Findings

For researchers, the methodologies from key studies provide a foundation for experimental design.

Measuring Anti-inflammatory Biomarkers [7]:

Sample Source: Use stored plasma samples from clinical trials (e.g., 296 samples from a 2-
year study).
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Biomarker Selection: Select candidate biomarkers (e.g., TNFR1, IL-6, MMP7, FN1) based on

overlap between a drug mechanism-of-action network model and a disease-specific molecular
network model.

Analysis: Compare biomarker levels between the canagliflozin treatment group and an active
control group (e.g., glimepiride) over the study period using appropriate statistical methods

(e.g., percentage change with p-values).

Structural Studies via Cryo-EM [3]:

Protein Complex Preparation: Co-express human SGLT2 with its essential auxiliary subunit

MAP17 in a suitable cell line. Use an N-terminal fusion (e.g., signal peptide-sfGFP) to improve
expression.

Solubilization and Purification: Solubilize the membrane fraction in DDM micelles in the
presence of canagliflozin. Purify the complex using affinity and size-exclusion

chromatography.
Data Collection and Processing: Perform cryo-EM single-particle analysis. Process acquired

movies through motion correction and 2D/3D classification in software like RELION to generate
high-resolution cryo-EM maps for model building.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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